molecular formula C7H7N3 B11922838 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine

7-Methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11922838
M. Wt: 133.15 g/mol
InChI Key: CQBATHGZXBMXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a high-value nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is structurally classified as a 7-deazapurine, closely mimicking natural purine bases, which allows it to interact with a variety of enzymatic targets in biological systems . Its core structure consists of an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring, making it a versatile building block for further synthetic modification and the development of novel bioactive molecules . The pyrrolo[3,2-d]pyrimidine scaffold has demonstrated considerable potential in oncology research. Structural analogues have been identified as potent microtubule depolymerizing agents, which inhibit cancer cell proliferation by disrupting cell division. These compounds can circumvent common cancer resistance mechanisms, such as P-glycoprotein expression and βIII-tubulin overexpression, making them promising candidates for overcoming treatment failures . Furthermore, this chemotype is frequently explored as a core structure in multi-targeted kinase inhibitors, designed to simultaneously inhibit key oncogenic signaling pathways involving enzymes like EGFR, VEGFR2, and CDK2 . The strategic incorporation of substituents, such as the methyl group at the 7-position, is a common approach to fine-tune the compound's potency, selectivity, and metabolic stability . Beyond oncology, the pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in the development of antimicrobial agents. Research indicates that derivatives of this scaffold exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects, positioning them as promising leads in the fight against antimicrobial resistance (AMR) . As a synthetic intermediate, this compound can be further functionalized via cross-coupling reactions, halogenation, and condensation to generate diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

7-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-5-2-9-6-3-8-4-10-7(5)6/h2-4,9H,1H3

InChI Key

CQBATHGZXBMXBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CN=CN=C12

Origin of Product

United States

Synthetic Methodologies for 7 Methyl 5h Pyrrolo 3,2 D Pyrimidine and Its Analogues

Classical Approaches to Pyrrolo[3,2-d]pyrimidine Scaffold Synthesis Relevant to 7-Methyl Derivatives

Traditional methods for constructing the pyrrolo[3,2-d]pyrimidine framework have laid the groundwork for the synthesis of its derivatives. These approaches often involve the sequential formation of the fused ring system from pyrimidine (B1678525) or pyrrole (B145914) precursors.

Annulation Strategies from Pyrimidines

A common classical strategy involves the annulation of a pyrrole ring onto a pre-existing pyrimidine core. nih.gov This often begins with a suitably functionalized pyrimidine, such as one bearing an amino group and a reactive site on an adjacent carbon. For instance, a base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes, followed by hydrolysis, can yield unsaturated cyano aldehydes. nih.gov Subsequent catalytic reduction and reaction with diethyl aminomalonate lead to enamines, which can be cyclized to form aminopyrroles upon treatment with a base like sodium methoxide. nih.gov The resulting amino group on the pyrrole can then be subjected to guanylation, followed by base-mediated ring closure to furnish the pyrrolo[3,2-d]pyrimidine ring system. nih.gov An improved version of this method utilizes HgCl₂ to trap the mercaptan byproduct, mitigating odor issues in larger-scale reactions. nih.gov

Madelung Indole (B1671886) Synthesis Adaptations for Pyrrolo[3,2-d]pyrimidines

The Madelung indole synthesis, a powerful method for forming indole rings via intramolecular cyclization of N-phenylamides using a strong base at high temperatures, has been adapted for the synthesis of pyrrolo[3,2-d]pyrimidines. wikipedia.orgresearchgate.net This reaction involves the base-mediated intramolecular cyclization of an N-acyl-o-toluidine derivative. wikipedia.org In the context of pyrrolo[3,2-d]pyrimidines, this would involve a pyrimidine derivative with an ortho-alkyl-N-acylamino substituent. The strong base deprotonates both the amide nitrogen and the benzylic carbon, leading to a nucleophilic attack of the resulting carbanion onto the amide carbonyl, followed by dehydration to form the fused pyrrole ring. wikipedia.orgyoutube.com While effective, the classical Madelung synthesis often requires harsh conditions, including high temperatures and strong bases like sodium or potassium alkoxides. wikipedia.org

Modern Synthetic Routes to 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine and Derivatives

Contemporary synthetic methods have focused on developing more efficient, versatile, and milder routes to the pyrrolo[3,2-d]pyrimidine scaffold. These include one-pot multicomponent reactions and transition metal-catalyzed cross-coupling strategies.

One-Pot Multicomponent Reactions for Pyrrolo[3,2-d]pyrimidine Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. ijcrt.org Several MCRs have been developed for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. researchgate.netresearchgate.netscielo.org.mx

L-proline has been identified as an effective organocatalyst for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives. researchgate.netauctoresonline.org A one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil (B15529) or 1,3-dimethyl-6-aminouracil in the presence of L-proline in acetic acid under reflux conditions has been shown to produce a series of novel pyrrolo[3,2-d]pyrimidine derivatives in good yields. researchgate.net The proposed mechanism involves an initial L-proline catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular heterocyclization. researchgate.net The use of an organocatalyst like L-proline offers advantages such as low toxicity, ready availability, and operational simplicity. mdpi.com

Table 1: L-proline catalyzed synthesis of pyrrolo[3,2-d]pyrimidine derivatives

Reactant 1Reactant 2Reactant 3CatalystSolventConditionsProductYield (%)Reference
4-HydroxycoumarinArylglyoxal hydrate6-AminouracilL-proline (20 mol%)Acetic AcidReflux, 4-7hCoumarinyl-substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione73-86 researchgate.netauctoresonline.org
4-HydroxycoumarinArylglyoxal hydrate1,3-Dimethyl-6-aminouracilL-proline (20 mol%)Acetic AcidReflux, 4-7hCoumarinyl-substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione73-86 researchgate.netauctoresonline.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, offering a versatile and powerful platform for C-C and C-N bond formation.

Copper-catalyzed reactions have gained prominence due to the lower cost and toxicity of copper compared to palladium. researchgate.nettandfonline.com Copper-catalyzed methods have been successfully employed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a related isomer, from 5-bromo-2,4-dichloropyrimidine (B17362) and terminal alkynes. researchgate.nettandfonline.com This suggests the potential for similar applications in the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold. The treatment of N-alkynyl-5-iodo-6-sulfamido-pyrimidines with a Grignard reagent followed by transmetalation with a copper salt leads to intramolecular carbocupration, forming metalated pyrrolo[2,3-d]pyrimidines that can be further functionalized. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for forming carbon-carbon bonds. bohrium.comntnu.nonih.govrsc.org This reaction has been utilized for the synthesis of arylated pyrrolo[2,3-d]pyrimidines. bohrium.com For instance, a triply arylated pyrrolo[2,3-d]pyrimidine was synthesized from 4,6-dichloropyrimidine (B16783) through a sequence of Sonogashira coupling, intramolecular cyclization, and two subsequent Suzuki-Miyaura couplings at the C-4 and C-5 positions. bohrium.com The choice of palladium catalyst and ligands is crucial for achieving high yields and regioselectivity. nih.govbeilstein-journals.orgbeilstein-journals.org

Table 2: Transition Metal-Catalyzed Synthesis of Pyrrolopyrimidine Derivatives

Starting MaterialCoupling PartnerCatalyst SystemReaction TypeProductYield (%)Reference
5-Bromo-6-chloro-1,3-dimethyluracilTerminal AlkynePd(OAc)₂, DPEphos, K₃PO₄Sonogashira/Domino C-N coupling/HydroaminationPyrrolo[3,2-d]pyrimidine-2,4(3H)-dionesModerate to Good nih.govbeilstein-journals.orgbeilstein-journals.org
4,6-DichloropyrimidineArylboronic AcidPd(PPh₃)₄ or PdCl₂(PPh₃)₂Suzuki-Miyaura CouplingC-4 and C-5 diarylated pyrrolo[2,3-d]pyrimidinesGood bohrium.com
5-Bromo-2,4-dichloropyrimidineTerminal AlkyneCuI, 6-methylpicolinic acidCopper-catalyzed Sonogashira/Cyclization2-chloro-7-substituted-pyrrolo[2,3-d]pyrimidinesModerate to Excellent researchgate.nettandfonline.com

Synthesis via Pyrimido[5,4-c]pyridazines

A practical and novel synthesis for the 5H-pyrrolo[3,2-d]pyrimidine scaffold involves the hydrogenolytic ring contraction of an intermediate pyrimido[5,4-c]pyridazine (B15244889). acs.org This method provides an alternative to other strategies that might involve harsh conditions or less accessible starting materials.

The general sequence begins with a 6-methyl-5-phenylazopyrimidine derivative. acs.org This starting material is treated with a formylating agent, such as tert-butoxybis(dimethylamino)methane (BBDM), which facilitates the cyclization to a pyrimido[5,4-c]pyridazine intermediate. acs.orgacs.org The subsequent and final step is a hydrogenolysis reaction, which contracts the pyridazine (B1198779) ring to form the desired pyrrole ring of the 5H-pyrrolo[3,2-d]pyrimidine system. acs.org

For instance, the synthesis of 2,4-dimethoxy-7-methyl-5H-pyrrolo[3,2-d]pyrimidine was achieved starting from 2,4-dimethoxy-6-methyl-5-phenylazopyrimidine. This starting pyrimidine was converted to the intermediate 6,8-dimethoxy-3-phenyl-3,4-dihydro-pyrimido[5,4-c]pyridazine upon treatment with BBDM. acs.org Hydrogenolysis of this intermediate yielded the final product. acs.org

Table 1: Synthesis of 2,4-dimethoxy-7-methyl-5H-pyrrolo[3,2-d]pyrimidine

Step Starting Material Reagents/Conditions Intermediate/Product Yield
1 2,4-Dimethoxy-6-methyl-5-phenylazopyrimidine tert-Butoxybis(dimethylamino)methane (BBDM) 6,8-Dimethoxy-3-phenyl-3,4-dihydro-pyrimido[5,4-c]pyridazine Not specified

Data sourced from J. Org. Chem. 1978, 43 (13), 2536–2542. acs.org

Synthesis of this compound C-Nucleosides and Related Analogs

The development of synthetic routes to 5H-pyrrolo[3,2-d]pyrimidines has been significantly motivated by the goal of preparing C-nucleoside analogues, which are isosteres of naturally occurring purine (B94841) nucleosides with potential antitumor activity. acs.org C-nucleosides, where the bond between the sugar moiety and the heterocyclic base is a C-C bond instead of a C-N bond, often exhibit enhanced metabolic stability.

While specific synthetic details for this compound C-nucleosides are not extensively documented in the provided context, the general strategies for synthesizing related pyrrolopyrimidine nucleosides can be considered. These typically involve the coupling of a suitably protected sugar derivative with the heterocyclic base. mdpi.com For related pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides, this often involves building the heterocyclic ring onto a pre-existing sugar molecule or coupling the complete heterocycle with a sugar derivative. nih.gov

The synthesis of conformationally restricted piperidine (B6355638) nucleoside analogues of Immucillin H and A, for example, involves the coupling of a complex piperidine epoxide with a purine base. mdpi.com A similar strategy could theoretically be applied, coupling a protected sugar moiety with a pre-formed this compound.

Table 2: Examples of Related Pyrrolopyrimidine Nucleoside Analogs

Compound Name Base Key Structural Feature Potential Application Reference
Toyocamycin Pyrrolo[2,3-d]pyrimidine 5-carboxamide oxime derivative Anti-HCV nih.gov
7-Hetaryl-7-deazaadenosine Pyrrolo[2,3-d]pyrimidine Hetaryl group at C-7 Cytotoxic nih.gov

This table presents analogs based on the related pyrrolo[2,3-d]pyrimidine and deazapurine scaffolds to illustrate general structural concepts.

Chemical Transformations and Derivatization Strategies of 7 Methyl 5h Pyrrolo 3,2 D Pyrimidine

Functionalization at the Pyrrole (B145914) Moiety (e.g., N5, C6, C7)

The pyrrole segment of the 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold offers several sites for functionalization, including the N5 nitrogen and the C6 and C7 carbons. These positions are often targeted to modulate the compound's pharmacokinetic properties and target engagement.

Substitution at the N5 position is a common strategy to introduce a variety of functional groups. This is typically achieved by deprotonating the N5 nitrogen with a strong base, such as sodium hydride, followed by the addition of an electrophile. For instance, researchers have successfully introduced toluenesulfonyl chloride and benzylchloromethyl ether at this position. nih.gov This approach allows for the creation of prodrugs, where the N5 substituent can be designed to be cleaved in vivo, releasing the active compound. nih.gov The introduction of bulky groups at the N5 position can also sterically hinder metabolic attack at other positions, thereby improving the compound's stability. nih.gov

The C7 position of the pyrrole ring is also a key site for modification. Halogenation at C7 has been shown to significantly enhance the antiproliferative activity of these compounds. nih.gov For example, the introduction of an iodine atom at C7 can be accomplished using N-iodosuccinimide in a suitable solvent like anhydrous DMF. nih.gov

Functionalization at the Pyrimidine (B1678525) Moiety (e.g., C2, C4)

The pyrimidine ring of the this compound system presents reactive sites at the C2 and C4 positions, which are amenable to nucleophilic substitution reactions. These positions are critical for interacting with biological targets, and modifications here can dramatically alter the compound's activity.

The chlorine atoms of 2,4-dichloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine are readily displaced by various nucleophiles. The C4 chlorine, in particular, has been identified as being crucial for the biological activity of certain derivatives. nih.gov This reactivity allows for the introduction of a wide array of substituents, including amines, which can lead to the development of potent inhibitors of enzymes like human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). nih.gov For example, coupling with anilines at the C4 position is a key step in the synthesis of some dual HER2/EGFR inhibitors. nih.gov

Introduction of Halogen Substituents

Halogenation is a powerful tool in the medicinal chemist's arsenal, and the this compound scaffold is no exception. The introduction of halogen atoms at various positions can influence the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.

Halogenation can be achieved at both the pyrrole and pyrimidine moieties. For instance, treatment of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with N-bromosuccinimide or N-iodosuccinimide in anhydrous THF leads to the corresponding 7-bromo and 7-iodo derivatives, respectively. nih.gov These halogenated intermediates are valuable for further synthetic manipulations and have demonstrated significant antiproliferative effects. nih.gov The presence of a halogen at C7 has been shown to be particularly important for enhancing potency. nih.gov

Synthesis of Bis- and Mono-Pyrrolo[3,2-d]pyrimidine Conjugates

To explore the effects of dimerization and multivalency, researchers have synthesized both bis- and mono-pyrrolo[3,2-d]pyrimidine conjugates. These strategies aim to enhance binding affinity to target proteins or to create molecules with novel pharmacological profiles.

The synthesis of these conjugates often involves linking two pyrrolo[3,2-d]pyrimidine units or a single unit to another molecular entity. For example, novel symmetrical bis-pyrrolo[2,3-d]pyrimidines have been synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can be accelerated using ultrasound irradiation. cam.ac.ukmdpi.com These reactions link two pyrrolopyrimidine units via a triazole linker. cam.ac.ukmdpi.com

Exploration of Bioisosteric Replacements (e.g., Thieno[3,2-d]pyrimidine (B1254671) analogs)

Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. In the context of this compound, the pyrrole ring can be replaced with a thiophene (B33073) ring to give the thieno[3,2-d]pyrimidine scaffold.

This bioisosteric replacement has been shown to have a significant impact on cytotoxicity. For example, 2,4-dichloro-thienopyrimidine was found to be more cytotoxic against L1210 leukemia cells than its pyrrolopyrimidine counterpart, suggesting that the thieno[3,2-d]pyrimidine scaffold can lead to more potent compounds. nih.gov Thieno[3,2-d]pyrimidines are considered bio-isosteres of purines and have garnered interest for their diverse pharmacological properties. nih.gov

Incorporation of Sulfonamide Moieties

The sulfonamide group is a key pharmacophore found in a wide range of clinically used drugs. Its incorporation into the this compound scaffold can impart a variety of desirable properties, including improved water solubility and the ability to form key hydrogen bonds with biological targets.

The synthesis of sulfonamide derivatives of pyrrolo[2,3-d]pyrimidines has been reported, leading to compounds with potential antitumor activity. nih.gov A common method for creating a sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.net

Structure Activity Relationship Sar Studies of 7 Methyl 5h Pyrrolo 3,2 D Pyrimidine Derivatives

Impact of Substitutions on the Pyrrolo[3,2-d]pyrimidine Core on Biological Activity

Structure-activity relationship (SAR) studies have been instrumental in elucidating the effects of various substituents on the biological profile of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives. These studies have systematically explored how modifications at different positions of the pyrrolo[3,2-d]pyrimidine core influence their potency and efficacy against various biological targets.

The presence and nature of substituents at the C7 position of the pyrrolo[3,2-d]pyrimidine core play a crucial role in determining the biological activity of these compounds. While the provided search results focus more broadly on C7 halogenation, the specific role of a methyl group at this position is a key aspect of the parent compound "this compound."

The nitrogen atom at position 5 (N5) of the pyrrole (B145914) ring has been a key focus for synthetic modifications to modulate the pharmacological properties of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov Studies have shown that N5 substitution can significantly impact antiproliferative activity and toxicity. nih.govnih.gov

In one study, a series of N5-substituted pyrrolo[3,2-d]pyrimidines were synthesized and evaluated. nih.gov The introduction of sulfonamide groups at the N5 position was found to decrease toxicity without negatively impacting the desired activity. nih.gov Furthermore, N5 substitution with aliphatic groups, such as a cyclopropyl (B3062369) group, was shown to increase activity against Multidrug Resistance-Associated Protein 1 (MRP1). nih.gov This suggests that the N5 position can be modified to fine-tune the therapeutic index of these compounds.

Interestingly, N5-substituted compounds can act as prodrugs. For example, certain N5-substituted halogenated pyrrolo[3,2-d]pyrimidines demonstrated comparable in vitro activity to their unsubstituted parent compounds but with significantly reduced toxicity in vivo. nih.gov Pharmacokinetic studies revealed that these N5-substituted analogs are rapidly converted to the active, unsubstituted form in the body. nih.gov This prodrug strategy allows for improved tolerability while maintaining the desired pharmacological effect.

Table 1: Impact of N5-Substitution on Antiproliferative Activity

Compound N5-Substituent Cell Line Activity (EC₅₀) Fold Increase in Activity vs. Parent
Parent Compound -H CCRF-CEM 25 ± 2 µM -
7 Varies CCRF-CEM Low micromolar Up to 7-fold
10 Varies CCRF-CEM Low micromolar Up to 7-fold

| 14 | Varies | CCRF-CEM | Low micromolar | Up to 7-fold |

This table is based on data indicating that N5 substitution can increase activity by up to 7-fold in CCRF-CEM leukemia cells compared to the unsubstituted parent compound. nih.gov

Halogenation of the pyrrolo[3,2-d]pyrimidine core has proven to be a highly effective strategy for enhancing antiproliferative activity. nih.govnih.gov Specifically, substitutions at the C4 and C7 positions have been extensively studied.

The presence of a chlorine atom at the C4 position has been identified as a crucial requirement for the cytotoxic activity of these compounds. nih.govnih.gov Further enhancement of this activity is achieved by introducing a halogen, particularly iodine, at the C7 position. nih.gov For instance, the introduction of iodine at C7 in a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine derivative resulted in a 5 to 20-fold increase in antiproliferative activity compared to the C7-unsubstituted parent compound. nih.gov This dramatic increase in potency underscores the importance of the C7 position for cytotoxic effects. nih.gov

The mechanism of action also appears to be influenced by C7 halogenation. While a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine induced cell cycle arrest at the G2/M phase, the corresponding C7-iodo analog induced robust apoptosis along with G2/M arrest. nih.gov

Table 2: Effect of Halogenation on Cytotoxicity (IC₅₀)

Compound C2, C4-Substitution C7-Substitution MDA-MB-231 (µM) HeLa (µM)
1 2,4-Cl -H 2.6 ± 0.2 19 ± 3
2 2,4-Cl -I 0.12 ± 0.01 0.92 ± 0.04
3 2,4-O-benzyl -H >20 >20

| 4 | 2,4-O-benzyl | -I | 3.5 ± 0.2 | 4.8 ± 0.3 |

This table illustrates the significant enhancement of cytotoxicity with the introduction of iodine at the C7 position. nih.gov

Substituents on the pyrimidine (B1678525) ring, particularly at the C2 and C4 positions, are critical for the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. nih.gov Much of the early research on this scaffold focused on modifications at these positions to modulate enzymatic recognition. nih.gov

As previously mentioned, a chlorine atom at the C4 position is often essential for potent antiproliferative activity. nih.govnih.gov The nature of the substituent at C2 also plays a significant role. In a study of water-soluble pyrrolo[3,2-d]pyrimidines as antitubulin agents, the evaluation of various substituents was a key part of the investigation. nih.govnih.gov

Furthermore, replacing the chloro groups at C2 and C4 with O-benzyl groups led to a significant loss of activity. nih.gov However, the introduction of iodine at C7 could compensate for this loss, highlighting the interplay between different positions on the scaffold. nih.gov

The C6 position of the pyrrolo[3,2-d]pyrimidine core has also been explored to modulate biological activity. In a study focused on developing antibacterial agents, a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines were synthesized. mdpi.com Although this study was on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, the findings regarding the impact of C6 substitution are relevant. The study revealed that the minimum inhibitory concentration (MIC) against Staphylococcus aureus was highly dependent on the nature of the 6-aryl unit, particularly the presence of a hydroxyl group in the meta or para position. mdpi.com

In another study on 7-cyano-pyrrolo[3,2-d]pyrimidines, the effects of various substituents at C4, N5, and C6 were mapped. nih.gov This indicates that the C6 position is a viable point for modification to alter the biological properties of these compounds.

SAR in Specific Biological Target Classes

The versatility of the this compound scaffold allows for its adaptation to target a range of biological molecules.

As antitubulin antitumor agents , substituted pyrrolo[3,2-d]pyrimidines have shown promise as water-soluble colchicine (B1669291) site microtubule depolymerizing agents. nih.govnih.gov SAR studies in this context have identified substituents that are crucial for and improve activity, leading to compounds with submicromolar potency against cellular proliferation. nih.govnih.gov

In the realm of kinase inhibition , pyrrolo[2,3-d]pyrimidine derivatives, the regioisomers of the title compound, have been investigated as multi-targeted kinase inhibitors. nih.gov These studies have shown that halogen substitutions on the scaffold can enhance potency and selectivity. nih.gov

Furthermore, pyrrolo[3,2-d]pyrimidine derivatives have been developed as neuropeptide Y5 receptor antagonists , with potential applications in the treatment of obesity. acs.org These SAR studies have led to the identification of potent antagonists and the development of a pharmacophore model for the human Y5 receptor. acs.org

Kinase Inhibition

Derivatives of the pyrrolo[3,2-d]pyrimidine core have been extensively investigated as inhibitors of various protein kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer. rjeid.comnih.gov

The pyrrolo[2,3-d]pyrimidine scaffold, a regioisomer of the title compound, has been a particularly fruitful starting point for the development of potent kinase inhibitors. rjeid.comnih.govmdpi.com These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. nih.govmdpi.com For instance, a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were identified as highly selective CDK2 inhibitors. nih.gov SAR studies revealed that the core structure itself conferred initial selectivity within the CDK family, which was further enhanced by specific substitutions. nih.gov Methyl substitution on a benzenesulfonamide (B165840) moiety and the introduction of a (1S, 3R)-hydroxycyclohexane group on the lactam were found to significantly improve selectivity against other CDKs like CDK1, CDK4, CDK6, CDK7, and CDK9. nih.gov

Furthermore, research on pyrrolo[2,3-d]pyrimidines as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA) has provided valuable SAR insights. tandfonline.com Analysis of the 4-anilino moiety showed that specific substitutions are critical for achieving dual inhibitory activity. tandfonline.com For example, a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine derivative demonstrated single-digit micromolar inhibition of both EGFR and AURKA. tandfonline.com

In another study, halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compounds were designed as multi-targeted kinase inhibitors. nih.govmdpi.com Compound 5k from this series emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the established kinase inhibitor sunitinib. mdpi.com This highlights the potential of combining the pyrrolo[2,3-d]pyrimidine core with other pharmacophoric groups to achieve broad-spectrum kinase inhibition. nih.govmdpi.com

Table 1: SAR of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Compound/Series Target Kinase(s) Key SAR Findings Reference(s)
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones CDK2 The core structure provides initial selectivity. Methyl substitution on the benzenesulfonamide and a (1S, 3R)-hydroxycyclohexane group on the lactam enhance selectivity. nih.gov
4-anilino-pyrrolo[2,3-d]pyrimidines EGFR, AURKA Substitutions on the 4-anilino moiety are crucial for dual inhibitory activity. A 4-methoxyphenyl (B3050149) group was found to be favorable. tandfonline.com
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides EGFR, Her2, VEGFR2, CDK2 The combination of the pyrrolo[2,3-d]pyrimidine core with a halogenated benzylidenebenzohydrazide moiety leads to potent multi-targeted inhibition. nih.govmdpi.com

Enzyme Inhibition (e.g., DHFR, TS, PNP)

The this compound scaffold and its regioisomers have also been explored as inhibitors of other crucial enzymes beyond kinases.

Dihydrofolate Reductase (DHFR): Pyrrolo[2,3-d]pyrimidines have been designed as nonclassical antifolates targeting DHFR. nih.gov A series of 6-substituted pyrrolo[2,3-d]pyrimidines demonstrated potent inhibitory effects against tumor cells, with some compounds being significantly more potent than methotrexate (B535133) (MTX) and pemetrexed (B1662193) (PMX) against A549 cells. nih.gov Inhibition of DHFR was confirmed as the intracellular target. nih.gov Similarly, conformationally restricted analogues of trimethoprim (B1683648) (TMP) based on the pyrrolo[2,3-d]pyrimidine scaffold have shown activity equivalent to TMP against DHFR from several bacterial species. nih.gov

Purine (B94841) Nucleoside Phosphorylase (PNP): Pyrrolo[3,2-d]pyrimidines have emerged as a new class of PNP inhibitors. nih.govnih.gov One notable compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972), was identified as a potent and competitive inhibitor of PNP with a Ki of 0.83 microM. nih.gov This compound also exhibited selective cytotoxicity towards T-cells. nih.govnih.gov

Thymidylate Synthase (TS): While direct SAR studies on this compound as a thymidylate synthase inhibitor are less common in the provided results, some thieno[2,3-d]pyrimidine (B153573) compounds, which are structurally related, are known to exert cytotoxic effects by inhibiting TS. mdpi.com

Table 2: SAR of Pyrrolopyrimidine Derivatives as Enzyme Inhibitors

Compound/Series Target Enzyme Key SAR Findings Reference(s)
6-substituted pyrrolo[2,3-d]pyrimidines DHFR Reversed amide moieties at the 6-position lead to potent, submicromolar to nanomolar inhibition of tumor cells. nih.gov
Pyrrolo[2,3-d]pyrimidine analogues of Trimethoprim DHFR (bacterial) Conformational restriction by linking the 4-amino function to the methylene (B1212753) group results in activity comparable to trimethoprim. nih.gov
2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972) PNP The 7-(3-thienylmethyl) substitution is key for potent and competitive inhibition. nih.govnih.gov

Interaction with Efflux Transporters (e.g., MRP1)

The interaction of pyrrolo[3,2-d]pyrimidine derivatives with efflux transporters like Multidrug Resistance-associated Protein 1 (MRP1) has been investigated. nih.gov Interestingly, certain derivatives with variations at positions 4 and 5 were identified as novel activators of MRP1-mediated transport in the low nanomolar range. nih.gov These compounds stimulated the transport of the MRP1 substrate calcein (B42510) AM and the anticancer drug daunorubicin. nih.gov Derivatives with a higher molecular weight also showed some inhibitory properties at low micromolar concentrations, though they were generally poor inhibitors. nih.gov This dual activity as both activators and, to a lesser extent, inhibitors suggests a complex interaction with the transporter, the structural basis of which is not yet fully understood. nih.gov

Regioisomeric Effects on Biological Activity

The biological activity of pyrrolopyrimidines is significantly influenced by the arrangement of the nitrogen atoms in the heterocyclic core. The two most studied regioisomers are pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrrolo[3,2-d]pyrimidines (9-deazapurines). nih.gov

Pyrrolo[2,3-d]pyrimidines are naturally occurring and their derivatives are widely used in drug design, often as kinase inhibitors. nih.govrjeid.com The 7-deazapurine scaffold is a key component of several approved tyrosine kinase inhibitors. rjeid.com In contrast, pyrrolo[3,2-d]pyrimidines are not found in nature and must be synthesized. nih.gov

A study comparing the antiproliferative activity of 2,4-dichloro pyrrolo[3,2-d]pyrimidine with its thieno[3,2-d]pyrimidine (B1254671) counterpart found the pyrrolo derivative to be slightly weaker. nih.gov However, the introduction of an iodine atom at the C7 position significantly enhanced the cytotoxicity of the pyrrolo[3,2-d]pyrimidine, making its activity comparable to that of the halogenated thieno[3,2-d]pyrimidines. nih.gov This highlights that while the core scaffold is important, specific substitutions can dramatically alter the biological activity and bridge the potency gap between different regioisomeric or related heterocyclic systems.

Correlation between Structural Features and Observed Cellular Effects

The structural modifications of the this compound scaffold and its isomers directly correlate with their observed effects on cancer cells, including antiproliferative activity and cell cycle progression.

Halogenation has been shown to be a key determinant of the antiproliferative activity of pyrrolo[3,2-d]pyrimidines. nih.govnih.gov For instance, the introduction of a halogen at the C7 position of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine led to a significant increase in potency, with the IC50 against HeLa cells dropping from 19 µM to 0.92 µM. nih.gov

Furthermore, the nature of the substituents can influence the mechanism of cell death. In a study of halogenated pyrrolo[3,2-d]pyrimidines, the 2,4-dichloro compound induced G2/M cell cycle arrest with minimal apoptosis in triple-negative breast cancer cells. nih.govnih.gov In contrast, the 2,4-dichloro-7-iodo derivative also caused G2/M arrest but robustly induced apoptosis. nih.govnih.gov This indicates that the presence of the iodine at C7 not only enhances potency but also shifts the cellular response towards apoptosis.

Substitution at the N5 position has also been explored to modulate the properties of these compounds. N5-substitution has been shown to decrease toxicity while retaining antiproliferative activity, with IC50 values in the micromolar to nanomolar range. nih.gov These N-substituted derivatives are thought to act via a DNA-damaging mechanism. nih.gov

Table 3: Correlation of Structural Features with Cellular Effects of Pyrrolo[3,2-d]pyrimidine Derivatives

Structural Feature Observed Cellular Effect Example Compound/Series Reference(s)
Halogenation at C7 Increased antiproliferative activity 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine nih.govnih.gov
2,4-dichloro substitution G2/M cell cycle arrest, low apoptosis 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine nih.govnih.gov
2,4-dichloro and C7-iodo substitution G2/M cell cycle arrest, robust apoptosis 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine nih.govnih.gov
N5-substitution Decreased toxicity, retained antiproliferative activity, DNA damage N5-substituted halogenated pyrrolo[3,2-d]pyrimidines nih.gov

Molecular Mechanisms and Biological Targets of 7 Methyl 5h Pyrrolo 3,2 D Pyrimidine Analogues

Kinase Family Inhibition by Pyrrolo[3,2-d]pyrimidine Derivatives

Derivatives of the pyrrolopyrimidine core have been extensively investigated as inhibitors of various protein kinase families, which are pivotal in cellular signal transduction pathways. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

Tyrosine Kinase Inhibition (e.g., EGFR, Her2, VEGFR2, RET kinase, Abl kinase, CSF1R)

The pyrrolopyrimidine scaffold has proven to be a versatile framework for developing inhibitors against multiple receptor and non-receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2):

The pyrrolo[3,2-d]pyrimidine structure has been central to creating potent dual inhibitors of both EGFR and Her2. During studies of the HER2/EGFR dual inhibitor TAK-285, an alternative and potent pyrrolo[3,2-d]pyrimidine compound, 1a , was identified. sigmaaldrich.com To improve its pharmacokinetic properties, chemical modifications led to the synthesis of compound 2c , and its tosylate salt, 2cb . This salt demonstrated powerful inhibitory activity against both HER2 and EGFR kinases, with IC₅₀ values of 11 nM for both enzymes. sigmaaldrich.com

Similarly, the isomeric pyrrolo[2,3-d]pyrimidine core is found in multi-targeted kinase inhibitors. A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was synthesized, from which compound 5k emerged as a particularly potent inhibitor. It showed significant activity against EGFR and Her2 with IC₅₀ values of 40 nM and 79 nM, respectively. mdpi.comresearchgate.net Furthermore, a series of pyrrolo[2,3-d]pyrimidine derivatives designed as covalent inhibitors showed enhanced selectivity for mutant EGFR, with one compound (12i ) inhibiting the T790M activating mutant with an IC₅₀ of 0.21 nM, making it over 100 times more potent against the mutant than the wild-type EGFR. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2):

VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. The aforementioned pyrrolo[2,3-d]pyrimidine compound 5k also displayed strong inhibitory action against VEGFR2, with an IC₅₀ value of 93 nM. mdpi.comresearchgate.net This highlights the scaffold's utility in designing multi-targeted agents that can simultaneously block cancer cell proliferation (via EGFR/Her2) and tumor-associated blood vessel formation (via VEGFR2).

RET Kinase:

Gene fusions and mutations in the RET (Rearranged during Transfection) kinase are known drivers of certain cancers, including non-small cell lung cancer and thyroid cancer. In response, pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed to inhibit RET. An extensive structure-activity relationship (SAR) study led to the identification of compound 59 , which demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.govnih.gov This compound was determined to be a type 2 inhibitor of RET kinase. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R):

CSF1R is a tyrosine kinase that plays a crucial role in the regulation and maintenance of macrophages. Inhibiting CSF1R is a therapeutic strategy for various disorders. Researchers have successfully developed highly selective CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. By modifying existing EGFR inhibitors that also showed some CSF1R activity, a new series of compounds was created. rsc.org Introducing a methyl group on the benzylamine (B48309) moiety of one compound significantly suppressed EGFR activity while maintaining potent CSF1R inhibition. rsc.org Further development led to pyridyl-substituted derivatives with excellent potency against CSF1R and very low activity towards EGFR. rsc.org

Abl Kinase:

In contrast to the broad success against other tyrosine kinases, the pyrrolo[2,3-d]pyrimidine scaffold has not yielded potent inhibitors for Abl kinase. A study of 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines found them to be potent inhibitors of the tyrosine kinase c-Src but noted their specificity against other kinases, including v-Abl, indicating a lack of significant inhibitory activity for this target. nih.gov

Table 1: Tyrosine Kinase Inhibition by Pyrrolopyrimidine Analogues

Compound/SeriesTarget Kinase(s)ScaffoldIC₅₀ (nM)Reference(s)
2cb (salt of 2c)EGFR / Her2Pyrrolo[3,2-d]pyrimidine11 / 11 sigmaaldrich.com
5k EGFR / Her2 / VEGFR2Pyrrolo[2,3-d]pyrimidine40 / 79 / 93 mdpi.comresearchgate.net
12i EGFR (T790M) / EGFR (wt)Pyrrolo[2,3-d]pyrimidine0.21 / 22 nih.gov
59 RET (wt) / RET (V804M)Pyrrolo[2,3-d]pyrimidineLow nM nih.govnih.gov
7-substituted seriesv-AblPyrrolo[2,3-d]pyrimidineNot a potent inhibitor nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their overexpression or dysregulation is a common feature of cancer cells, making them an attractive therapeutic target.

Starting from a high-throughput screening hit, researchers developed a series of highly selective CDK2 inhibitors based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure. researchgate.netnih.gov Extensive SAR studies identified that specific substitutions, such as a methyl group on the benzenesulfonamide (B165840) and a (1S, 3R)-hydroxycyclohexane on the lactam, could drive selectivity for CDK2 to over 200-fold greater than for other CDKs like CDK1, 4, 6, 7, and 9. nih.gov The multi-kinase inhibitor 5k , built on the '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' structure, also showed activity against CDK2 with an IC₅₀ of 204 nM. mdpi.comresearchgate.net

Table 2: CDK2 Inhibition by Pyrrolo[2,3-d]pyrimidine Analogues

Compound/SeriesTarget Kinase(s)ScaffoldIC₅₀ (nM)Reference(s)
5k CDK2Pyrrolo[2,3-d]pyrimidine204 mdpi.comresearchgate.net
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one seriesCDK2Pyrrolo[2,3-d]pyrimidineNanomolar range researchgate.netnih.gov

JAK Kinase Inhibition (e.g., JAK2)

The Janus kinases (JAKs) are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation. The pyrrolo[2,3-d]pyrimidine scaffold is the basis for several approved JAK inhibitors.

Ruxolitinib , a potent JAK1/JAK2 inhibitor, is built upon the 7H-pyrrolo[2,3-d]pyrimidine core. nih.gov It binds to the ATP binding site of the active conformation of JAK2. nih.gov Another clinical candidate, PF-04965842 , is a selective JAK1 inhibitor derived from the same scaffold, specifically N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide. nih.govnih.gov Further research into pyrrolo[2,3-d]pyrimidine-phenylamide hybrids identified compound 16c as a lead compound with high selectivity for JAK2 (IC₅₀ = 6 nM), showing over 97-fold selectivity against the related JAK3 kinase. nih.gov

Table 3: JAK2 Inhibition by Pyrrolo[2,3-d]pyrimidine Analogues

Compound/SeriesTarget Kinase(s)ScaffoldIC₅₀ (nM)Reference(s)
Ruxolitinib JAK1 / JAK2Pyrrolo[2,3-d]pyrimidinePotent inhibitor nih.gov
16c JAK2Pyrrolo[2,3-d]pyrimidine6 nih.gov

Other Kinase Targets (e.g., PDK1, polo-like kinase1)

Despite the broad applicability of the pyrrolopyrimidine scaffold, literature searches did not yield specific examples of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine or its isomeric pyrrolo[2,3-d]pyrimidine analogues being developed as direct inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) or Polo-like kinase 1 (PLK1). Inhibitors reported for these targets typically possess different heterocyclic core structures.

Enzyme Inhibition Profiles

Beyond the kinase family, pyrrolopyrimidine analogues have been designed to inhibit other critical enzymes involved in cellular biosynthesis, particularly those in the folate pathway, which is essential for producing the building blocks of DNA.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition

Folate metabolism is a well-established target for cancer chemotherapy. DHFR and TS are crucial enzymes in this pathway, responsible for the synthesis of dTMP, a necessary precursor for DNA replication. Dual inhibition of both enzymes is a powerful anticancer strategy.

A classical analogue, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-l-glutamic acid (4) , was designed and synthesized as a potent dual inhibitor of human TS and human DHFR, with IC₅₀ values of 90 nM and 420 nM, respectively. nih.govnih.gov The key intermediate in its synthesis was 2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine . nih.gov While this classical analogue inhibited both enzymes, most of the nonclassical analogues developed in the same study were primarily inhibitors of human TS, with IC₅₀ values ranging from 0.23 to 26 μM. nih.govnih.gov

Additionally, novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors were designed to target mitochondrial one-carbon metabolism, specifically targeting the enzyme serine hydroxymethyltransferase 2 (SHMT2), which is also involved in providing one-carbon units for biosynthesis. nih.gov

Table 4: DHFR and TS Inhibition by Pyrrolo[2,3-d]pyrimidine Analogues

Compound/SeriesTarget Enzyme(s)ScaffoldIC₅₀Reference(s)
Compound 4 Human TS / Human DHFRPyrrolo[2,3-d]pyrimidine90 nM / 420 nM nih.govnih.gov
Nonclassical Analogues (5-17)Human TSPyrrolo[2,3-d]pyrimidine0.23 - 26 µM nih.govnih.gov

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

A significant mechanism of action for pyrrolo[3,2-d]pyrimidine analogues is the inhibition of Purine Nucleoside Phosphorylase (PNP). nih.govnih.gov This enzyme is crucial in the purine salvage pathway, and its inhibition can lead to an accumulation of deoxyguanosine, which is selectively toxic to T-lymphocytes. This T-cell selectivity makes PNP inhibitors promising candidates for treating T-cell-mediated autoimmune diseases and T-cell malignancies. nih.gov

A series of pyrrolo[3,2-d]pyrimidines has been synthesized and identified as a new class of PNP inhibitors. nih.gov For instance, the compound CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one) was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 μM. nih.gov This inhibition translated to selective cytotoxicity against human MOLT-4 T-cell lymphoblasts (IC50 = 3.0 μM) while being non-toxic to MGL-8 B-cell lymphoblasts. nih.gov Another related analogue, CI-1000 (2-amino 3,5-dihydro-7-[3-thienylmethyl]-4H-pyrrolo[3,2-d]-pyrimidin-4-one HCl), has been used in research to study apoptosis induction in thymocytes. More recent efforts have focused on designing novel PNP inhibitors based on this scaffold, with some compounds exhibiting low nanomolar inhibitory activities against human PNP (hPNP). google.com

Inhibition of Purine Nucleotide Biosynthesis Enzymes (e.g., GARFT, AICARFT)

Beyond the purine salvage pathway, pyrrolo[3,2-d]pyrimidine analogues also target the de novo purine biosynthesis pathway. Folate-dependent one-carbon (C1) metabolism is essential for synthesizing nucleotides and amino acids, and its enzymes are established targets for cancer therapy. nih.gov

Researchers have designed novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors to target this pathway. nih.gov While initially aimed at mitochondrial enzymes like serine hydroxymethyltransferase (SHMT) 2, these compounds also demonstrated inhibitory activity against cytosolic purine biosynthetic enzymes. Specifically, lead compounds such as AGF291 , AGF320 , and AGF347 were found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFT) and/or 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT), key enzymes in the de novo purine synthesis pathway. nih.gov This multi-targeted approach, hitting both mitochondrial and cytosolic C1 metabolism, presents a compelling strategy for developing broad-spectrum antitumor agents. nih.gov

Interaction with Microtubule Dynamics and Tubulin Binding

The inhibition of tubulin polymerization and disruption of microtubule dynamics is a well-established mechanism for anticancer agents. Pyrrolo[3,2-d]pyrimidines have also been identified as having activity through this mechanism. nih.gov These heterocycles have demonstrated utility as anti-tumor agents by inhibiting a variety of enzymes, including tubulin. nih.gov While more extensive research on microtubule interaction exists for the related pyrrolo[2,3-d]pyrimidine scaffold, the activity of the pyrrolo[3,2-d]pyrimidine core confirms its versatility as a privileged structure in cancer therapy.

Mechanisms of Action at the Cellular Level (e.g., DNA damage, cell cycle arrest, apoptosis induction)

The enzymatic inhibition caused by pyrrolo[3,2-d]pyrimidine analogues manifests in distinct effects at the cellular level, including cell cycle arrest and programmed cell death (apoptosis).

Halogenated pyrrolo[3,2-d]pyrimidine analogues have been shown to be potent antiproliferative agents. nih.gov Mechanistic studies revealed that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov In another context, the inhibition of Purine Nucleoside Phosphorylase (PNP) by derivatives like CI-1000 leads to the accumulation of dGTP in T-cells, which can abrogate DNA synthesis and induce apoptosis. Experiments using CI-1000 in combination with deoxyguanosine confirmed the induction of apoptosis in thymocytes, demonstrating a clear mechanistic link between PNP inhibition and programmed cell death.

Modulation of Multi-Drug Resistance Pathways (e.g., MRP1 inhibition)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that eject drugs from cancer cells. Pyrrolo[3,2-d]pyrimidine derivatives have been identified as novel inhibitors of one such transporter, the Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1). nih.gov

In a study using an MRP1-overexpressing small cell lung cancer cell line, several series of pyrrolo[3,2-d]pyrimidines were evaluated for their ability to reverse resistance. nih.gov The research identified new compounds with high potency and selectivity for MRP1. Structure-activity relationship studies revealed that having piperazine (B1678402) residues at position 4 of the scaffold, particularly those with large phenylalkyl side chains, was beneficial for MRP1 inhibition. nih.gov Importantly, these compounds showed low affinity for another major MDR transporter, P-glycoprotein (P-gp, or ABCB1), suggesting a selective mechanism of action that could be advantageous in overcoming specific types of drug resistance. nih.gov

Interaction with G-protein Coupled Receptors (e.g., Neuropeptide Y5 receptor antagonism)

In addition to their roles in cancer and immunology, pyrrolo[3,2-d]pyrimidine analogues have been explored as modulators of G-protein coupled receptors (GPCRs). Specifically, they have been investigated as antagonists of the Neuropeptide Y5 (NPY5) receptor. nih.gov The NPY system is a key regulator of food intake and energy balance, and antagonizing the Y5 receptor has been considered a therapeutic strategy for treating obesity. nih.gov

A series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated for their ability to bind to Y5 receptors. This work led to the identification of several potent NPY5 antagonists, highlighting the scaffold's potential for developing agents to treat metabolic disorders. nih.gov

Biological Targets of this compound Analogues

Biological TargetCompound/Analogue SeriesObserved Effect
Purine Nucleoside Phosphorylase (PNP)CI-972Potent, competitive inhibition (Ki = 0.83 μM); Selective T-cell cytotoxicity nih.gov
Purine Nucleoside Phosphorylase (PNP)CI-1000Inhibition leads to apoptosis induction in thymocytes
GARFT and/or AICARFTAGF291, AGF320, AGF347Inhibition of cytosolic purine biosynthesis enzymes nih.gov
TubulinPyrrolo[3,2-d]pyrimidine analoguesInhibition of tubulin as part of antitumor activity nih.gov
Cell Cycle (G2/M Phase)Halogenated pyrrolo[3,2-d]pyrimidinesArrest of cell cycle in G2/M phase nih.gov
Multi-Drug Resistance Protein 1 (MRP1)Pyrrolo[3,2-d]pyrimidines with piperazine residuesPotent and selective inhibition of MRP1 nih.gov
Neuropeptide Y5 (NPY5) ReceptorPyrrolo[3,2-d]pyrimidine derivativesAntagonism of the receptor nih.gov

Computational and Theoretical Studies on 7 Methyl 5h Pyrrolo 3,2 D Pyrimidine and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between small molecules like 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives and their protein targets.

DerivativeTarget KinaseKey Interactions
This compound derivativeTyrosine KinaseHydrogen bonds with the hinge region, hydrophobic interactions.
Substituted pyrrolo[3,2-d]pyrimidineMultiple KinasesForms a hydrogen bond with the backbone NH of a conserved residue in the hinge region.

Beyond kinases, derivatives of this compound have been explored as inhibitors of other enzymes, such as dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases. Docking studies have revealed that these compounds can occupy the active site of DHFR, mimicking the binding of the natural substrate, folic acid. The pyrrolo[3,2-d]pyrimidine core can form hydrogen bonds with key amino acid residues in the active site, such as Asp27 and Thr113. The substituents on the scaffold can be tailored to optimize interactions with different regions of the active site, thereby improving potency and selectivity.

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, pharmacophore models have been developed based on their interactions with specific protein targets. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A common pharmacophore model for kinase inhibitors based on this scaffold includes a hydrogen bond acceptor feature corresponding to the N1 atom of the pyrimidine (B1678525) ring and a hydrophobic feature associated with the methyl group at the 7-position. These models serve as valuable tools for virtual screening of compound libraries to identify new potential inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide detailed information about the geometric, electronic, and energetic properties of molecules like this compound.

DFT calculations have been employed to determine the most stable three-dimensional structure of this compound and its derivatives. These calculations provide optimized bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the reactivity of the molecule and its potential to interact with biological targets. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational chemistry method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding. This analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the intuitive Lewis structure concepts of bonding, lone pairs, and antibonds. By examining the interactions between these localized orbitals, NBO analysis can quantify concepts like hybridization, bond polarity, and delocalization effects, such as hyperconjugation and resonance.

The core of NBO analysis involves the transformation of the first-order reduced density matrix into a set of localized natural bond orbitals. These NBOs have high occupancy (close to 2 for a Lewis-type orbital) and are associated with specific one-center (lone pairs) or two-center (bonds) regions of the molecule. The analysis of donor-acceptor interactions between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors) is particularly insightful. The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant delocalization.

While a specific Natural Bond Orbital (NBO) analysis for this compound is not extensively reported in the reviewed literature, a hypothetical NBO analysis would provide valuable insights into its electronic structure. Such a study would likely focus on:

Bonding and Hybridization: Characterizing the hybridization of the atoms in the fused pyrrole (B145914) and pyrimidine rings and in the methyl substituent. This would reveal the nature of the sigma and pi bonds within the molecule.

Charge Distribution: Calculating the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than can be obtained from other methods like Mulliken population analysis.

Delocalization and Aromaticity: Quantifying the electron delocalization within the bicyclic aromatic system by analyzing the interactions between the pi-type bonding orbitals and the corresponding antibonding orbitals. This would provide a quantitative measure of the aromatic character of the pyrrolo[3,2-d]pyrimidine core.

Intramolecular Interactions: Investigating hyperconjugative and steric interactions involving the methyl group and the heterocyclic rings.

Such an analysis would be instrumental in understanding the reactivity, stability, and spectroscopic properties of this compound and would serve as a foundation for designing derivatives with specific electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

A notable 3D-QSAR study was performed on a series of 52 pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of Kinase Insert Domain Receptor (KDR), a key target in angiogenesis and cancer therapy. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

The dataset of 52 compounds, with their KDR inhibitory activities expressed as pIC50 values, was divided into a training set of 44 compounds to generate the models and a test set of 8 compounds to validate their predictive power. nih.gov

CoMFA and CoMSIA Model Statistics

The statistical quality of the generated CoMFA and CoMSIA models was found to be robust, indicating their reliability for predicting the activity of new compounds. nih.gov

ParameterCoMFACoMSIA
q² (cross-validated correlation coefficient)0.5420.552
r² (non-cross-validated correlation coefficient)0.9120.955
F value115.587158.583
Standard Error of Estimate (SEE)0.2310.162
r²_pred (predictive correlation coefficient)0.9130.897

Table generated from data in the source publication. nih.gov

The high q² and r² values indicate a good correlation between the structural features and the biological activity within the training set. The high r²_pred values for the test set demonstrate the excellent predictive ability of the models for compounds not included in the model generation.

The CoMFA and CoMSIA contour maps provided insights into the structural requirements for potent KDR inhibition. The analysis revealed that:

Steric Fields: The models indicated that bulky substituents at certain positions of the pyrrolo[3,2-d]pyrimidine core were favorable for activity, while bulkiness at other positions was detrimental.

Electrostatic Fields: The contour maps highlighted regions where electropositive or electronegative groups would enhance or decrease the inhibitory activity.

Hydrophobic and Hydrogen Bond Fields (CoMSIA): The CoMSIA model provided additional information on the importance of hydrophobic and hydrogen-bonding interactions for effective binding to the KDR active site.

This QSAR study on pyrrolo[3,2-d]pyrimidine derivatives provides a valuable framework for the rational design of novel and more potent KDR inhibitors based on this scaffold. Although not exclusively focused on this compound, the findings are highly relevant for understanding the structure-activity landscape of this class of compounds and can guide the design of derivatives of the title compound for potential therapeutic applications.

Academic Research Applications of 7 Methyl 5h Pyrrolo 3,2 D Pyrimidine Scaffold

Development of Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The 7-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold is instrumental in developing such probes, particularly for interrogating the function of enzymes and signaling pathways.

Derivatives of the pyrrolo[3,2-d]pyrimidine core have been designed as selective agonists for Toll-like Receptor 7 (TLR7), enabling researchers to probe the downstream effects of TLR7 activation in the immune system. nih.gov These molecules allow for the precise investigation of interferon-stimulated gene responses and the potential for immunotherapy in viral diseases. nih.gov

Furthermore, by acting as inhibitors for specific enzymes, such as those involved in one-carbon metabolism, these compounds serve as chemical probes to elucidate the roles of these enzymes in both normal and disease states, like cancer. nih.govscispace.com Their ability to selectively bind to and inhibit target proteins provides researchers with a powerful tool to dissect complex biological pathways.

Scaffold Optimization for Lead Compound Identification

The pyrrolo[3,2-d]pyrimidine scaffold is a frequent subject of scaffold optimization studies aimed at identifying lead compounds for drug discovery. Researchers systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.

One area of optimization has focused on developing potent and selective agonists for Toll-like Receptor 7 (TLR7). nih.gov Through structural modifications of the pyrrolo[3,2-d]pyrimidine core, compounds with high selectivity for TLR7 over the related TLR8 were identified, which is considered advantageous for improving the tolerability of potential drug candidates. nih.gov

In another example, the pyrrolo[3,2-d]pyrimidine scaffold was compared to its regioisomeric counterpart, pyrrolo[2,3-d]pyrimidine, in the development of antitubulin agents. nih.gov Studies revealed that the pyrrolo[3,2-d]pyrimidine analogs were more potent, highlighting the importance of the nitrogen atom arrangement in the heterocyclic system for biological activity. nih.gov This research identified substituted pyrrolo[3,2-d]pyrimidines as water-soluble microtubule depolymerizing agents that bind to the colchicine (B1669291) site, serving as promising leads for further optimization as anticancer agents. nih.gov

The table below summarizes key findings from scaffold optimization studies on related pyrrolo[2,3-d]pyrimidine scaffolds, which provide insights applicable to the this compound core.

TargetScaffoldKey Optimization FindingsReference
JAK3 7H-pyrrolo[2,3-d]pyrimidineOptimization of the scaffold led to a highly selective and potent inhibitor (compound 9a) with an IC50 of 0.29 nM for JAK3 and over 3300-fold selectivity against other JAK members. nih.gov
iNOS 7H-pyrrolo[2,3-d]pyrimidineMolecular hybridization was used to improve CLogP values and in vivo anti-inflammatory activity, leading to a potent iNOS inhibitor (compound N3b) with an IC50 of 4.66 µM for NO production. nih.gov
Multi-targeted Kinases 7H-pyrrolo[2,3-d]pyrimidineIntroduction of halogenated benzylidenebenzohydrazides resulted in compound 5k, a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 with IC50 values from 40 to 204 nM. nih.gov

Exploration of Pyrrolo[3,2-d]pyrimidine in New Therapeutic Areas

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold has led to its exploration in a wide array of potential therapeutic applications.

Anti-inflammatory: Derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Janus Kinase 3 (JAK3) and inducible nitric oxide synthase (iNOS), which are key targets for the treatment of rheumatoid arthritis. nih.govnih.gov These compounds have demonstrated significant anti-inflammatory effects in animal models. nih.govnih.gov

Antiviral: Researchers have identified pyrrolo[3,2-d]pyrimidines as a new series of potent and selective agonists of Toll-like receptor 7 (TLR7). nih.gov This has demonstrated potential for the immunotherapy of viral hepatitis, with a lead compound inducing a transient interferon-stimulated gene response in animal models. nih.gov

Antifolate: The pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog, has been instrumental in the development of antifolates that act as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in de novo purine (B94841) biosynthesis. nih.gov

The table below details the exploration of the broader pyrrolo[3,2-d]pyrimidine and related scaffolds in various therapeutic areas.

Therapeutic AreaTarget/MechanismScaffoldKey FindingsReference
Anti-inflammatory JAK3 Inhibition7H-pyrrolo[2,3-d]pyrimidineA highly selective inhibitor significantly mitigated disease severity in a collagen-induced arthritis model. nih.gov
Antiviral (Hepatitis B) TLR7 AgonismPyrrolo[3,2-d]pyrimidineA lead compound effectively induced an interferon-stimulated gene (ISG) response in mice and cynomolgus monkeys. nih.gov
Antitumor Microtubule DepolymerizationPyrrolo[3,2-d]pyrimidineWater-soluble compounds that bind to the colchicine site on tubulin and inhibit cancer cell growth in the nanomolar range were identified. nih.gov
Antitumor Inhibition of One-Carbon MetabolismPyrrolo[3,2-d]pyrimidineNovel inhibitors targeting SHMT2 and de novo purine biosynthesis showed potent in vitro and in vivo antitumor efficacy against pancreatic adenocarcinoma cells. nih.gov

Contribution to Understanding Purine Metabolism and its Inhibition

The structural analogy of the this compound scaffold to natural purines makes it an invaluable tool for studying purine metabolism and its inhibition.

Novel pyrrolo[3,2-d]pyrimidine inhibitors have been developed that target both mitochondrial and cytosolic one-carbon metabolism. nih.govscispace.com These compounds have been shown to inhibit key enzymes in the de novo purine biosynthesis pathway, including glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.govnih.gov

One lead compound, AGF347, a pyrrolo[3,2-d]pyrimidine derivative, was found to be a first-in-class multitargeted inhibitor of serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis. nih.gov The study of this compound provided significant insights into the cellular pharmacology of this class of inhibitors and their antitumor effects, which include the suppression of mTOR signaling and the depletion of glutathione. nih.gov By using such inhibitors, researchers can probe the intricacies of purine metabolism and its role in cancer cell proliferation, leading to a deeper understanding of potential therapeutic targets.

Future Directions and Emerging Research Avenues for 7 Methyl 5h Pyrrolo 3,2 D Pyrimidine

Novel Synthetic Methodologies for Enhanced Derivatization

The development of novel synthetic routes is crucial for creating diverse libraries of 7-methyl-5H-pyrrolo[3,2-d]pyrimidine analogs for biological screening. Future research is focused on methodologies that offer greater efficiency, regioselectivity, and the ability to introduce a wide range of functional groups.

One promising area is the refinement of condensation reactions. For instance, methods like the one-pot condensation of aminocyclohexane derivatives with benzaldehyde have been used to create functionalized spiro pyrrolo[3,4-d]pyrimidines rsc.org. Adapting such multi-component reactions to the this compound core could streamline the synthesis of complex derivatives.

Furthermore, microwave-assisted synthesis represents a robust approach for accelerating the preparation of pyrrolopyrimidine derivatives, as demonstrated in the synthesis of certain pyrrolo[2,3-d]pyrimidine compounds nih.govresearchgate.net. This technique can reduce reaction times and improve yields, facilitating the rapid generation of analogs for further study. Future efforts will likely focus on optimizing these protocols for the specific this compound scaffold.

Researchers are also exploring new catalytic systems, such as palladium-catalyzed reactions, to forge key bonds within the heterocyclic structure researchgate.net. The development of more versatile catalysts will enable the introduction of novel substituents at various positions on the pyrrolo[3,2-d]pyrimidine ring system, which is essential for fine-tuning the biological activity of these compounds.

Advanced SAR Studies Incorporating Computational and Machine Learning Approaches

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The integration of computational and machine learning (ML) models is set to revolutionize this process for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by machine learning algorithms, offers a powerful framework for predicting the biological activity of novel compounds. preprints.org This approach can accelerate the discovery of potent and selective inhibitors by identifying critical molecular features that govern their function. preprints.org For example, ML-enhanced QSAR can be used to build predictive models based on a training set of known pyrrolopyrimidine analogs, which can then be used to screen virtual libraries of new derivatives, prioritizing those with the highest predicted activity for synthesis and testing. preprints.org

Molecular docking studies are already being employed to understand the interactions between pyrrolopyrimidine derivatives and their biological targets, such as the Bcl2 anti-apoptotic protein. nih.govresearchgate.net Future research will likely leverage more advanced simulation techniques, such as molecular dynamics simulations, to gain a more dynamic and accurate picture of these interactions. This can help in explaining the observed SAR and guide the design of next-generation inhibitors with improved binding affinity and selectivity.

The use of feature importance evaluation, through methods like SHAP (SHapley Additive exPlanations), can identify the key molecular descriptors that influence the inhibitory activity of these compounds. preprints.org This provides a deeper, more interpretable understanding of the SAR, moving beyond simple correlations to a more mechanistic insight into how structural modifications impact biological function. preprints.org

Discovery of Unexplored Biological Targets and Mechanisms of Action

While much of the research on pyrrolo[3,2-d]pyrimidine derivatives has focused on their role as kinase inhibitors and modulators of one-carbon metabolism, there is significant potential for the discovery of novel biological targets and mechanisms of action.

The pyrrolo[2,3-d]pyrimidine scaffold, closely related to the pyrrolo[3,2-d]pyrimidine core, has been identified as a versatile starting point for developing inhibitors of a wide range of protein kinases involved in signal transduction pathways that regulate cellular functions like proliferation, differentiation, and apoptosis. ekb.eg This suggests that derivatives of this compound may also have activity against a broader spectrum of kinases than is currently appreciated. Future screening efforts against large panels of kinases will be instrumental in identifying these new targets.

One established target for some pyrrolo[3,2-d]pyrimidine compounds is serine hydroxymethyltransferase (SHMT) 2, a key enzyme in mitochondrial one-carbon metabolism. nih.govprinceton.edunih.gov However, these compounds have also been shown to affect other enzymes in both mitochondrial and cytosolic one-carbon pathways, including SHMT1, GARFTase, and AICARFTase. researchgate.net This multi-targeted action suggests that a deeper investigation into the metabolic consequences of treatment with this compound analogs could reveal additional, unexplored mechanisms of action.

Furthermore, some pyrrolo[3,2-d]pyrimidines have been identified as water-soluble, colchicine (B1669291) site microtubule depolymerizing agents. nih.gov This indicates that the scaffold can interact with components of the cytoskeleton, opening up another avenue for research into its potential as an anti-mitotic agent. Future studies could explore the structural requirements for this activity and seek to optimize it for therapeutic benefit.

Rational Design of Analogs with Tunable Activity and Selectivity

Rational drug design, which involves the deliberate selection and modification of chemical structures to achieve a desired biological effect, is a cornerstone of modern drug discovery. For this compound, this approach is being used to create analogs with finely tuned activity and selectivity for their biological targets.

One example of this is the design of novel 5-substituted pyrrolo[3,2-d]pyrimidine antifolates that target mitochondrial one-carbon metabolism. researchgate.net By merging structural features of known inhibitors with those of the natural substrates of the target enzymes, researchers can generate new analogs with improved potency and a more desirable pharmacological profile. researchgate.net This approach allows for the systematic exploration of chemical space around the core scaffold to optimize interactions with the target protein.

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is considered a "privileged" structure in drug design due to its ability to bind to multiple biological targets. nih.govresearchgate.net By making strategic modifications, such as replacing the N7 atom of a purine (B94841) with a carbon, researchers can create derivatives with altered electronic properties and the ability to accommodate additional substituents. nih.govresearchgate.net This can lead to improved binding to enzymes or enhanced base-pairing in nucleic acids. nih.govresearchgate.net Applying these principles to the this compound core will be a key strategy for developing analogs with novel activities.

Future efforts in rational design will also focus on improving the selectivity of these compounds. Many kinase inhibitors, for example, suffer from off-target effects due to their ability to bind to multiple kinases. By using high-resolution structural information and computational modeling, it may be possible to design analogs of this compound that are highly selective for a single kinase, thereby reducing the potential for side effects.

Investigation of Prodrug Strategies for Modulating Biological Activity

A prodrug is an inactive or less active compound that is converted into an active drug within the body. This strategy can be used to overcome a variety of pharmaceutical challenges, such as poor solubility, low bioavailability, or lack of tissue-specific targeting. The investigation of prodrug strategies for this compound derivatives is an emerging area of research with significant potential.

The application of a prodrug approach has been shown to be a successful strategy for improving the aqueous solubility of related heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, which can lead to enhanced biological efficacy. unisi.it Similar strategies could be applied to poorly soluble derivatives of this compound to improve their suitability for clinical development.

One specific type of prodrug that has been explored for related nucleoside analogs is the cycloSal pronucleotide. nih.gov This approach involves masking a phosphate group on the molecule to improve its cell permeability. Once inside the cell, the masking group is cleaved, releasing the active, phosphorylated form of the drug. nih.gov This strategy could be particularly relevant for derivatives of this compound that require intracellular phosphorylation to become active.

The synthesis of prodrugs can be achieved through various chemical approaches, including one-pot, two-step procedures that allow for the efficient generation of a library of prodrug candidates with different properties. unisi.it Future research will likely focus on designing and synthesizing a range of prodrugs of promising this compound analogs and evaluating their pharmacokinetic and pharmacodynamic properties to identify candidates with improved therapeutic potential.

Q & A

Q. What are the common synthetic routes for 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves alkylation or halogenation of the pyrrolo-pyrimidine core. For example:

  • Methylation : NaH in DMF facilitates deprotonation, followed by reaction with iodomethane at 0°C to introduce the methyl group (71–88% yield) .
  • Halogenation : NBS in dichloromethane achieves bromination at specific positions (76% yield) .
  • Microwave-assisted synthesis : Reduces reaction time for nitro-group introduction or substitution reactions (e.g., 2–24 hours at 120°C) .
    Key Considerations : Solvent choice (DMF for polar intermediates), temperature control, and purification via column chromatography (e.g., CH2_2Cl2_2/MeOH) are critical for reproducibility.

Q. How is X-ray crystallography applied to determine the structure of this compound derivatives?

Methodological Answer:

  • Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process intensity data from single-crystal X-ray diffraction .
  • Hydrogen Bonding Analysis : Tools like ORTEP-III visualize molecular geometry, while graph-set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding patterns critical for crystal packing .
  • Validation : Compare experimental bond lengths/angles with DFT-calculated values to resolve ambiguities in substituent positioning .

Q. What spectroscopic techniques are used to characterize these compounds?

Methodological Answer:

  • 1^1H/13^13C NMR : Identify methyl groups (δ ~2.6 ppm for CH3_3) and aromatic protons (δ ~6.5–8.5 ppm) .
  • IR Spectroscopy : Confirm NH/OH stretches (~3200–3500 cm1^{-1}) and carbonyl groups (~1650–1750 cm1^{-1}) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 244.9359 for C8_8H8_8ClN3_3) .

Advanced Research Questions

Q. How can conflicting reactivity data in substitution reactions be resolved?

Methodological Answer:

  • Reaction Optimization : Vary solvents (e.g., DMF vs. THF) and bases (e.g., NaH vs. K2_2CO3_3) to control regioselectivity. For example, NaH in DMF favors N-alkylation, while K2_2CO3_3 in acetonitrile promotes C-alkylation .
  • Computational Modeling : Use DFT to predict substituent effects on transition states (e.g., steric hindrance from ethyl groups in 5-position) .
  • In Situ Monitoring : Employ LC-MS or 19^19F NMR to track intermediates in multi-step syntheses .

Q. What strategies enhance kinase inhibitory activity in derivatives?

Methodological Answer:

  • Substituent Design : Introduce electron-withdrawing groups (e.g., Cl at 4-position) to improve binding to kinase active sites (e.g., EGFR, VEGFR2) .
  • Bioisosteric Replacement : Replace pyrimidine rings with pyrrolo[3,2-d]pyrimidine cores to mimic ATP-binding motifs .
  • SAR Studies : Test methyl vs. ethyl groups at the 5-position to balance hydrophobicity and steric effects .

Q. How are hydrogen-bonding networks analyzed in crystal structures?

Methodological Answer:

  • Graph-Set Analysis : Classify patterns (e.g., R_2$$^2(8) motifs) to identify donor-acceptor pairs .
  • Thermal Ellipsoids : Use ORTEP-III to assess positional disorder and validate hydrogen-bond geometries .
  • Comparative Studies : Overlay structures with analogs (e.g., 4-chloro-5-ethyl vs. 4-chloro-2-methyl derivatives) to evaluate packing efficiency .

Q. What methods address low yields in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Use SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) to shield reactive NH groups during nitro-group introductions .
  • Microwave Assistance : Accelerate cyclization steps (e.g., 120°C for 2 hours vs. 24 hours conventionally) .
  • Workflow Automation : Implement high-throughput screening for optimal reagent ratios (e.g., NaH:iodomethane at 1:1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.